

"5-O-Ethylcleroindicin D" physical and chemical properties

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Compound of Interest

Compound Name: 5-O-Ethylcleroindicin D

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Technical Guide: **5-O-Ethylcleroindicin D**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative physical and chemical properties, as well as specific experimental protocols for **5-O-Ethylcleroindicin D**, are not available in the readily accessible scientific literature. The primary source identifying this compound, a 2002 publication by Hou et al. in the Journal of Asian Natural Products Research, could not be accessed in its entirety. This guide, therefore, compiles all available information from abstracts and related publications to provide a foundational understanding of the compound.

Introduction

5-O-Ethylcleroindicin D is a naturally occurring compound isolated from the aerial parts of *Clerodendrum bungei*, a plant used in traditional folk medicine.[1][2][3] It is a derivative of Cleroindicin D, belonging to the perhydrobenzofuran class of compounds.[2] The structural elucidation of **5-O-Ethylcleroindicin D** was based on spectral and chemical evidence, primarily through comparison of its mass spectrometry (MS) and nuclear magnetic resonance (NMR) data with that of its parent compound, Cleroindicin D.[2]

Physicochemical Properties

Detailed quantitative physical and chemical data for **5-O-Ethylcleroindicin D** are not available in the reviewed literature. The available information for the compound and its parent,

Cleroindicin D, is summarized below.

Table 1: Summary of Known Physicochemical Properties

Property	5-O-Ethylcleroindicin D	Cleroindicin D
Molecular Formula	Not explicitly stated, inferred as C ₁₀ H ₁₆ O ₄	C ₈ H ₁₂ O ₄
Molecular Weight	Not explicitly stated	172.18 g/mol
Appearance	Not specified	Not specified
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Solubility	Not available	Not available
Specific Rotation	Not available	Not available

Note: The molecular formula for **5-O-Ethylcleroindicin D** is inferred based on the addition of an ethyl group to Cleroindicin D.

Chemical Structure

The structure of **5-O-Ethylcleroindicin D** is characterized by a perhydrobenzofuran skeleton. [2] Spectroscopic analysis, including 2D-NMR, has indicated the presence of an ethoxyl group at the C-5 position of the Cleroindicin D core structure.[2] This is supported by the observation of long-range carbon-proton correlations in HMBC (Heteronuclear Multiple Bond Correlation) experiments.[2] The core structure of Cleroindicin D is (3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one.

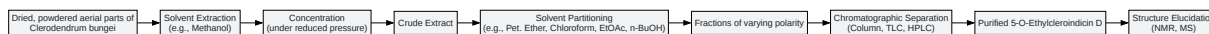
Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of **5-O-Ethylcleroindicin D** is not available in the accessible literature. However, a generalized workflow can be inferred from studies on the isolation of other chemical constituents from Clerodendrum species.

General Isolation and Purification Workflow:

- **Collection and Preparation of Plant Material:** Aerial parts of *Clerodendrum bungei* are collected, air-dried, and pulverized.
- **Extraction:** The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
- **Concentration:** The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatographic Separation:** Each fraction is subjected to various chromatographic techniques for further purification. These techniques may include:
 - **Column Chromatography:** Using silica gel or other stationary phases with a gradient of solvents.
 - **Preparative Thin-Layer Chromatography (TLC):** For the separation of smaller quantities of compounds.
 - **High-Performance Liquid Chromatography (HPLC):** For final purification of the isolated compounds.
- **Structure Elucidation:** The structure of the purified compound is then determined using spectroscopic methods such as $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, 2D-NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).

Below is a visual representation of a generalized experimental workflow for the isolation of natural products from *Clerodendrum bungei*.



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Generalized workflow for the isolation of **5-O-Ethylcleroindicin D**.

Spectral Data

The original publication by Hou et al. (2002) mentions the use of 2D-NMR spectral data (specifically HMBC) to assign the position of the ethoxyl group.[2] A comparison of the NMR and MS spectral data with that of Cleroindicin D was crucial for the structural elucidation.[2] However, the specific chemical shifts and mass spectral fragmentation patterns are not available in the reviewed literature.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activities or any associated signaling pathways of **5-O-Ethylcleroindicin D** or its parent compound, Cleroindicin D. While other compounds isolated from the Clerodendrum genus have been reported to exhibit a range of biological activities, these cannot be directly attributed to **5-O-Ethylcleroindicin D** without specific experimental evidence.

Conclusion

5-O-Ethylcleroindicin D is a perhydrobenzofuran derivative isolated from Clerodendrum bungei. Its structure has been determined through spectroscopic comparison with Cleroindicin D. A significant gap in knowledge exists regarding its specific physical and chemical properties, detailed experimental protocols for its isolation, and its potential biological activities. Further research is required to fully characterize this compound and to explore its potential applications in pharmacology and drug development. Researchers interested in this compound should refer to the original publication by Hou et al. (2002) for any further details that may be contained within the full text.

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